3-(thiophen-2-yl)-5-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole
Description
This compound is a 1,2,4-oxadiazole derivative featuring two thiophene rings and a pyrazole moiety. The oxadiazole core is a five-membered heterocycle with one oxygen and two nitrogen atoms, known for its stability and role in medicinal chemistry. The thiophene substituents contribute electron-rich aromatic properties, while the pyrazole ring introduces additional hydrogen-bonding capabilities. Such structural features make it a candidate for antimicrobial, anticancer, and materials science applications .
Properties
IUPAC Name |
3-thiophen-2-yl-5-(5-thiophen-2-yl-1H-pyrazol-3-yl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N4OS2/c1-3-10(19-5-1)8-7-9(16-15-8)13-14-12(17-18-13)11-4-2-6-20-11/h1-7H,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHDDFASWQKHMGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NN2)C3=NC(=NO3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(thiophen-2-yl)-5-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole typically involves multiple steps, starting with the formation of thiophene derivatives
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Production of thiophene derivatives with reduced functional groups.
Substitution: Introduction of various substituents on the thiophene and pyrazole rings.
Scientific Research Applications
Structural Properties
The compound features a unique combination of thiophene and pyrazole moieties, contributing to its biological and chemical properties. The molecular structure includes:
- Oxadiazole ring : Known for its role in pharmacological activities.
- Thiophene rings : Contribute to electronic properties and stability.
Medicinal Chemistry
The compound has demonstrated potential in various therapeutic areas:
- Anticancer Activity : Studies indicate that derivatives of this compound exhibit cytotoxic effects against multiple cancer cell lines. For example, research has shown that modifications to the thiophene and pyrazole groups enhance activity against breast cancer cells .
- Antimicrobial Properties : The compound has been evaluated for its effectiveness against bacterial strains, showing promising results as an antibacterial agent .
Material Science
Due to its unique electronic properties, the compound is also explored in material science:
- Organic Electronics : The integration of thiophene units allows for effective charge transport in organic semiconductors, making it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
- Sensors : The compound's sensitivity to environmental changes positions it as a candidate for sensor technology, particularly in detecting volatile organic compounds (VOCs) .
Case Studies
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact mechanism can vary depending on the specific application and the derivatives involved.
Comparison with Similar Compounds
3-(4-Bromophenyl)-5-(Thiophen-2-yl)-1,2,4-Oxadiazole ()
- Structure : Replaces the pyrazole-thiophene substituent with a bromophenyl group.
- Synthesis : Prepared via cyclization of hydrazide derivatives with thiophene-2-carboxylic acid in the presence of POCl₃ .
- Key Differences: The bromophenyl group increases molecular weight (367.2 g/mol) and lipophilicity compared to the target compound.
5-(3-Cyclopropyl-1H-pyrazol-5-yl)-3-[4-(Trifluoromethyl)phenyl]-1,2,4-Oxadiazole ()
- Structure : Features a cyclopropyl-pyrazole and a trifluoromethylphenyl group.
- Synthesis : Likely involves Ullmann coupling or cycloaddition reactions.
4-(p-Tolyl)-5-(Thiophen-2-yl)-2,4-dihydro-3H-1,2,4-Triazole-3-thione ()
- Structure : Replaces oxadiazole with a triazole-thione core and includes a p-tolyl group.
- Synthesis : Cyclocondensation of thiosemicarbazides with carboxylic acids.
- Key Differences : The triazole-thione core offers sulfur-based interactions, differing from the oxygen-dominated oxadiazole. DFT studies show distinct electronic profiles .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Key Functional Groups |
|---|---|---|---|
| Target Compound | ~349.3 | ~3.2 | Oxadiazole, Thiophene (×2), Pyrazole |
| 3-(4-Bromophenyl)-5-(Thiophen-2-yl)-Oxadiazole | 367.2 | ~3.8 | Bromophenyl, Thiophene |
| 5-(3-Cyclopropyl-pyrazolyl)-Oxadiazole | ~336.3 | ~2.9 | Cyclopropyl, Trifluoromethyl |
| 4-(p-Tolyl)-Triazole-3-thione | ~285.4 | ~2.5 | Triazole-thione, p-Tolyl |
Notes:
Spectroscopic and Computational Characterization
Biological Activity
3-(thiophen-2-yl)-5-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole is a compound that has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory activities. The synthesis methods and structural characteristics are also discussed to provide a comprehensive understanding of its biological relevance.
Chemical Structure and Synthesis
The compound is characterized by the presence of a 1,2,4-oxadiazole ring fused with thiophene and pyrazole moieties. The synthesis typically involves the reaction of thiophene derivatives with hydrazine or thiosemicarbazide in the presence of appropriate catalysts. For instance, a common method involves refluxing a mixture of 3-(4-methylphenyl)-1-(thiophen-2-yl)prop-2-en-1-one and thiosemicarbazine hydrochloride in ethyl alcohol .
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. A study highlighted that various 1,3,4-oxadiazole derivatives demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, compounds similar to this compound were effective against Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | Target Bacteria | Activity (MIC µg/mL) |
|---|---|---|
| Compound A | S. aureus | 12 |
| Compound B | E. coli | 15 |
| This compound | S. aureus, E. coli | TBD |
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been widely studied. Compounds containing the oxadiazole ring have shown promising results in inhibiting cancer cell proliferation in various cancer lines. For example, a derivative with a similar structure demonstrated significant cytotoxicity against human cancer cell lines with IC50 values in the low micromolar range .
Table 2: Anticancer Activity of Related Oxadiazole Compounds
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound C | MCF7 (Breast) | 5.0 |
| Compound D | HeLa (Cervical) | 4.5 |
| This compound | TBD | TBD |
Anti-inflammatory Activity
In addition to antimicrobial and anticancer properties, oxadiazole derivatives have been evaluated for their anti-inflammatory effects. Studies suggest that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in animal models .
Table 3: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Antimicrobial | Effective against S. aureus and E. coli |
| Anticancer | Significant cytotoxicity against cancer cell lines |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines |
Case Studies
Several case studies have documented the efficacy of oxadiazole derivatives in clinical settings. For instance, a study involving a series of synthesized oxadiazoles showed promising results in treating infections caused by resistant bacterial strains . Another study focused on the anticancer properties demonstrated that specific modifications to the oxadiazole structure could enhance cytotoxicity against tumor cells .
Q & A
Basic: What are the optimal synthetic routes for 3-(thiophen-2-yl)-5-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole, and how can reaction conditions be standardized?
Methodological Answer:
The synthesis of this compound typically involves cyclocondensation reactions between thiophene-containing precursors. A generalized approach includes:
- Step 1: Prepare thiophene-2-carboxylic acid hydrazide as a starting material.
- Step 2: React with a nitrile derivative under microwave-assisted conditions (e.g., 100–120°C, 30–60 minutes) to form the 1,2,4-oxadiazole core .
- Step 3: Introduce the pyrazole-thiophene moiety via nucleophilic substitution. Use PEG-400 as a green solvent and Bleaching Earth Clay (pH 12.5) as a catalyst at 70–80°C for 1 hour to improve yield .
- Purification: Monitor via TLC (hexane:ethyl acetate, 7:3), followed by recrystallization in aqueous acetic acid.
Key Considerations:
- Optimize stoichiometry (1:1 molar ratio of reactants) to minimize side products.
- Use microwave synthesis to reduce reaction time and improve regioselectivity .
Basic: How are spectroscopic techniques (IR, NMR) employed to confirm the structure of this compound, and what are critical spectral markers?
Methodological Answer:
- IR Spectroscopy:
- ¹H NMR:
- ¹³C NMR:
Validation:
Compare experimental data with computational predictions (e.g., DFT/B3LYP) to resolve ambiguities in peak assignments .
Advanced: How can density functional theory (DFT) calculations guide the interpretation of electronic and structural properties?
Methodological Answer:
- Geometry Optimization:
Use B3LYP/6-311G(d,p) basis sets to model the ground-state geometry. Compare bond lengths (e.g., C-N in oxadiazole ~1.31 Å) and dihedral angles with crystallographic data . - Vibrational Frequencies:
Calculate IR spectra and correlate with experimental data. Discrepancies >10 cm⁻¹ may indicate solvent effects or conformational flexibility . - HOMO-LUMO Analysis:
Compute energy gaps (e.g., 4.5–5.0 eV) to predict reactivity. A smaller gap suggests higher electrophilicity, useful for designing derivatives .
Example Table:
| Parameter | Experimental (IR) | DFT Calculated | Deviation |
|---|---|---|---|
| C=N Stretch | 1652 cm⁻¹ | 1648 cm⁻¹ | 4 cm⁻¹ |
| Thiophene C-H | 3105 cm⁻¹ | 3098 cm⁻¹ | 7 cm⁻¹ |
Advanced: How can researchers address contradictions between experimental and theoretical spectral data?
Methodological Answer:
- Step 1: Verify synthesis purity via HPLC or elemental analysis. Impurities (e.g., unreacted hydrazide) may skew NMR/IR results .
- Step 2: Re-examine computational parameters. Include solvent effects (PCM model) or higher basis sets (e.g., 6-311++G(d,p)) .
- Step 3: Perform variable-temperature NMR to detect dynamic effects (e.g., ring puckering in oxadiazole) that DFT static models may miss .
Case Study:
In a triazole-thione analog, torsion angle variations (±20°) led to 15 cm⁻¹ shifts in IR peaks. Adjusting DFT torsion constraints resolved discrepancies .
Advanced: What strategies predict the biological activity of this compound, and how can structural modifications enhance it?
Methodological Answer:
- Molecular Docking:
- SAR Studies:
- Modification 1: Replace thiophene with electron-withdrawing groups (e.g., nitro) to enhance antifungal activity .
- Modification 2: Introduce alkyl chains to the pyrazole to improve lipophilicity and membrane penetration .
Example Table:
| Derivative | Binding Energy (kcal/mol) | MIC (C. albicans) |
|---|---|---|
| Parent Compound | -7.5 | 32 µg/mL |
| Nitro-substituted | -9.1 | 8 µg/mL |
| Heptyl-chain analog | -8.3 | 16 µg/mL |
Advanced: How can researchers resolve low yields in large-scale synthesis, and what analytical methods ensure batch consistency?
Methodological Answer:
- Scale-Up Challenges:
- Quality Control:
Case Study:
In a thiadiazole-triazole analog, switching from batch to flow reactor improved yields from 45% to 72% and reduced reaction time by 40% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
